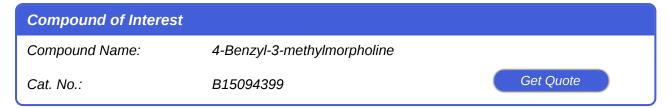


Structural Elucidation of 4-Benzyl-3-methylmorpholine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **4-benzyl-3-methylmorpholine**. Due to the limited availability of published experimental data for this specific molecule, this guide presents a hypothesized structural analysis based on established spectroscopic principles and data from closely related morpholine derivatives. The methodologies and predicted data herein serve as a robust framework for researchers engaged in the synthesis, characterization, and analysis of similar molecular entities.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **4-benzyl-3-methylmorpholine** based on its chemical structure and spectroscopic trends observed in analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
7.25 - 7.40	m	-	5H	Ar-H (Phenyl)
3.85 - 3.95	m	-	1H	H-5a
3.70 - 3.80	m	-	1H	H-2a
3.55	S	-	2H	Ar-CH ₂
3.40 - 3.50	m	-	1H	H-6a
2.80 - 2.90	m	-	1H	H-3
2.55 - 2.65	m	-	1H	H-2b
2.20 - 2.30	m	-	1H	H-5b
2.05 - 2.15	m	-	1H	H-6b
1.05	d	6.5	3H	-СНз

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Carbon Assignment	
138.0	Ar-C (Quaternary)	
129.0	Ar-CH	
128.5	Ar-CH	
127.0	Ar-CH	
70.0	C-2	
67.5	C-5	
62.0	Ar-CH ₂	
58.0	C-3	
54.0	C-6	
15.0	-СНз	

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Proposed Fragment
191	Moderate	[M]+ (Molecular Ion)
100	High	[M - C ₇ H ₇] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
57	Moderate	[C ₃ H ₇ N] ⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data



Frequency (cm ⁻¹)	Vibration Type	Functional Group
3050 - 3020	C-H Stretch	Aromatic
2980 - 2850	C-H Stretch	Aliphatic (CH3, CH2, CH)
1495, 1450	C=C Stretch	Aromatic
1250 - 1050	C-O-C Stretch	Ether
1150 - 1050	C-N Stretch	Tertiary Amine
750, 700	C-H Bend	Monosubstituted Benzene

Experimental Protocols

The following are detailed, generalized protocols for the key analytical techniques used in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified 4-benzyl-3-methylmorpholine in 0.6 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Tune and shim the probe to the sample.
- Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:
 - Pulse Program: zg30



Number of Scans: 16

Relaxation Delay (d1): 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 20 ppm

¹³C NMR Acquisition:

- Acquire a one-dimensional ¹³C{¹H} NMR spectrum with proton decoupling.
- Typical parameters include:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay (d1): 2.0 s

Spectral Width: 240 ppm

2D NMR (COSY, HSQC, HMBC) Acquisition:

 Utilize standard pulse programs for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation)
 experiments to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

• Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.



Data Acquisition:

- Introduce the sample into the ion source via direct infusion or through a gas chromatograph
 (GC) for separation from any impurities.
- Set the ionization energy to 70 eV.
- Acquire the mass spectrum over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

- For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

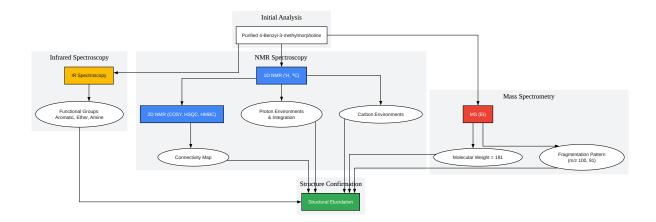
Data Acquisition:

- Record a background spectrum of the empty sample holder (or pure KBr pellet).
- Place the sample in the spectrometer and record the sample spectrum.
- The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Visualizations

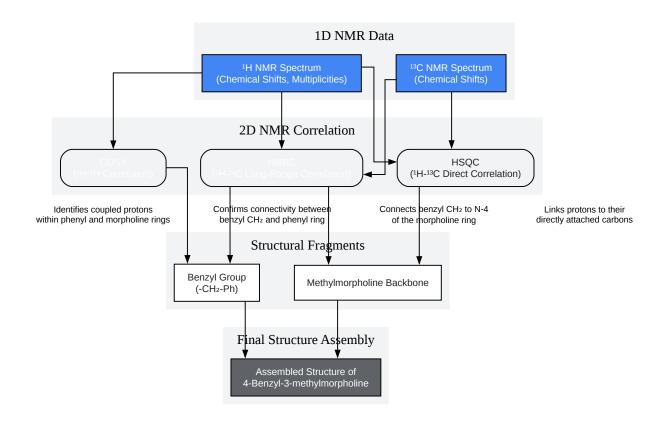
The following diagrams illustrate the logical workflow for the structural elucidation of **4-benzyl- 3-methylmorpholine**.





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Caption: Structural elucidation workflow for **4-benzyl-3-methylmorpholine**.





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Caption: Logical relationship of 2D NMR experiments in structure assembly.

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